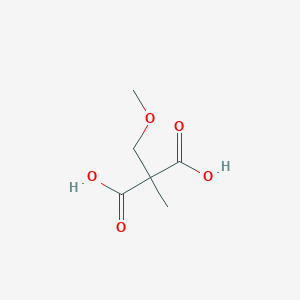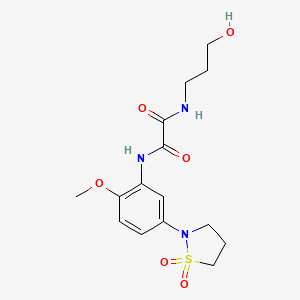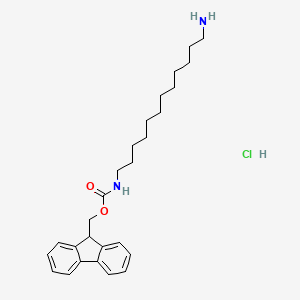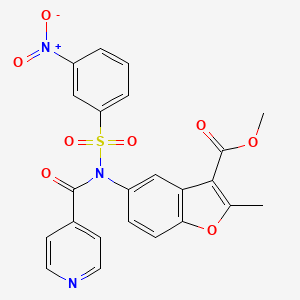
2-(Methoxymethyl)-2-methylpropanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-2-methylpropanedioic acid, also known as MMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMDA is a derivative of malonic acid and has a unique chemical structure that makes it a promising candidate for research in biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-2-methylpropanedioic acid is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis and repair. 2-(Methoxymethyl)-2-methylpropanedioic acid also inhibits the activity of certain kinases, which are involved in signal transduction pathways in the body.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-2-methylpropanedioic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has also been shown to have antiviral activity against certain viruses. 2-(Methoxymethyl)-2-methylpropanedioic acid has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Methoxymethyl)-2-methylpropanedioic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions and has a long shelf life. However, there are also some limitations to its use. 2-(Methoxymethyl)-2-methylpropanedioic acid is not very soluble in water, which may make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(Methoxymethyl)-2-methylpropanedioic acid. One area of research is the development of 2-(Methoxymethyl)-2-methylpropanedioic acid derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-(Methoxymethyl)-2-methylpropanedioic acid and its potential targets in the body. Additionally, more research is needed to fully understand the potential applications of 2-(Methoxymethyl)-2-methylpropanedioic acid in various fields, including drug development and medicinal chemistry.
Conclusion:
In conclusion, 2-(Methoxymethyl)-2-methylpropanedioic acid is a promising compound with potential applications in various fields. Its unique chemical structure and pharmacological activities make it a promising candidate for research in biochemistry, pharmacology, and medicinal chemistry. More research is needed to fully understand its properties and potential applications, but its future looks promising.
Synthesemethoden
2-(Methoxymethyl)-2-methylpropanedioic acid can be synthesized using a variety of methods, including the reaction of malonic acid with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of malonic acid with formaldehyde and methanol in the presence of a catalyst such as sulfuric acid. The synthesis of 2-(Methoxymethyl)-2-methylpropanedioic acid is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-2-methylpropanedioic acid has been studied extensively in the field of medicinal chemistry due to its potential as a drug lead compound. It has been shown to exhibit various pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects. 2-(Methoxymethyl)-2-methylpropanedioic acid has also been studied for its potential use as a prodrug, which can be converted to an active drug in the body.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(3-11-2,4(7)8)5(9)10/h3H2,1-2H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMSNLUVJXFJCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-2-methylpropanedioic acid | |
CAS RN |
95757-42-9 |
Source


|
| Record name | 2-(methoxymethyl)-2-methylpropanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2393150.png)
![1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393151.png)


![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)
![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)

![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)